N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide
Description
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core with a sulfanylidene (=S) group at the 5-position and a decanamide (-NHCOC₉H₁₉) substituent at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the long aliphatic chain, which distinguishes it from shorter-chain analogs like acetamide derivatives. The compound’s synthesis typically involves cyclization and acetylation reactions starting from dithiocarbazates or thiosemicarbazides, as seen in related pathways .
Properties
CAS No. |
62314-86-7 |
|---|---|
Molecular Formula |
C12H21N3OS2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)decanamide |
InChI |
InChI=1S/C12H21N3OS2/c1-2-3-4-5-6-7-8-9-10(16)13-11-14-15-12(17)18-11/h2-9H2,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
NLIBADYKFHLWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Structural and Pharmacological Significance of Thiadiazole Derivatives
Thiadiazole derivatives exhibit broad pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities. The 1,3,4-thiadiazole scaffold’s planar structure enables π-π interactions with biological targets, while the sulfanylidene group enhances electrophilic reactivity. N-Acylation at the 2-position, as seen in decanamide derivatives, modulates lipophilicity and membrane permeability, critical for drug bioavailability.
Synthetic Routes to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide
Method 1: Direct Acylation of 5-Amino-1,3,4-thiadiazole-2-thiol
This two-step approach involves synthesizing the thiadiazole core followed by N-acylation:
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Cyclodehydration of thiosemicarbazide with carboxylic acids (e.g., acetic acid) in phosphorus oxychloride yields the thiadiazole backbone. For example:
$$
\text{Thiosemicarbazide} + \text{R-COOH} \xrightarrow{\text{POCl}_3, 80–90^\circ \text{C}} \text{5-Amino-1,3,4-thiadiazole-2-thiol}
$$
Step 2: N-Acylation with Decanoyl Chloride
5-Amino-1,3,4-thiadiazole-2-thiol reacts with decanoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions:
$$
\text{5-Amino-thiadiazole-thiol} + \text{CH}3(CH2)8COCl \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound}
$$
Key Conditions:
- Stoichiometric triethylamine to neutralize HCl byproducts.
- Reaction time: 4–24 hours at reflux.
- Purification via column chromatography (ethyl acetate/petroleum ether).
Table 1: Comparative Analysis of Acylation Methods
| Acylating Agent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Decanoyl Chloride | THF | Triethylamine | 65–78 | |
| Decanoic Acid | Acetonitrile | EDC/HOBt | 55–62 |
Method 2: Coupling-Agent-Mediated Amidation
Carbodiimide-based agents like EDC facilitate amide bond formation between 5-amino-thiadiazole-thiol and decanoic acid:
$$
\text{5-Amino-thiadiazole-thiol} + \text{Decanoic Acid} \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{Target Compound}
$$
Optimization Insights:
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 0.85 (t, 3H, CH3), 1.23–1.28 (m, 12H, CH2), 2.34 (t, 2H, COCH2), 3.67 (s, 1H, SH), 11.24 (s, 1H, NH).
- IR (KBr) : 3410 cm⁻¹ (N–H stretch), 2927 cm⁻¹ (C–H aliphatic), 1701 cm⁻¹ (C=O amide), 1261 cm⁻¹ (C=S).
- Mass Spectrometry : m/z 313.2 [M+H]+ (calculated for C13H21N3OS2: 313.11).
Table 2: Crystallographic Parameters (Adapted from)
| Bond/Angle | Value |
|---|---|
| C3–N4 | 1.2952(23) Å |
| N5–C1–S6 | 127.50(16)° |
| Dihedral Angle | 1.25(3)° (ring/amide) |
Challenges and Mitigation Strategies
- Solubility Issues : Long-chain decanamide derivatives exhibit poor solubility in polar solvents. Mitigation: Use DMSO/THF mixtures (4:1) for reactions.
- Sulfur Oxidation : The sulfanylidene group is prone to oxidation. Solution: Conduct reactions under nitrogen atmosphere.
- Byproduct Formation : Excess acyl chloride leads to diacylation. Remedy: Slow addition of acylating agent.
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide has shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, a study reported that certain thiadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of thiadiazole compounds. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Case Study: Synthesis and Biological Evaluation
A specific case study involved the synthesis of this compound and its evaluation against various pathogens. The results indicated a notable reduction in microbial growth at specific concentrations, showcasing its potential as a lead compound for further drug development.
Agricultural Science Applications
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Thiadiazole derivatives have been reported to possess insecticidal and herbicidal activities. For example, a study demonstrated that certain derivatives effectively controlled pests in agricultural settings without harming beneficial insects .
Fungicidal Activity
In addition to insecticidal properties, this compound has shown fungicidal effects against common agricultural pathogens such as Fusarium spp. and Alternaria spp. This makes it a candidate for developing new fungicides that are less toxic to the environment .
Materials Science Applications
Polymer Chemistry
The incorporation of thiadiazole compounds into polymer matrices has been explored for enhancing material properties. Thiadiazole-containing polymers have exhibited improved thermal stability and mechanical strength compared to their non-thiadiazole counterparts .
Case Study: Development of Thiadiazole-based Polymers
A notable case study involved the synthesis of a thiadiazole-based polymer that was tested for its thermal and mechanical properties. The results showed that the polymer exhibited superior performance under stress conditions compared to traditional polymers.
Data Tables
Mechanism of Action
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The thiadiazole ring plays a crucial role in binding to the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Structural Variations in the 1,3,4-Thiadiazole Core
Substituents at the 5-Position
The 5-sulfanylidene (=S) group in the target compound contrasts with other derivatives:
- 5-Thioxo (=S) vs. 5-S-alkyl : S-alkyl derivatives (e.g., 5-(S-methyl)-1,3,4-thiadiazole-2-carboxamide) exhibit reduced electrophilicity compared to sulfanylidene analogs, altering reactivity in nucleophilic substitutions .
- 5-Oxadiazole analogs : Replacing sulfur with oxygen (e.g., 4,5-dihydro-1,3,4-oxadiazole-2-thiones) reduces ring aromaticity, impacting electronic properties and biological target interactions .
Amide Substituents at the 2-Position
- Decanamide vs. shorter chains : The decanamide group enhances lipophilicity (logP ≈ 4.2 estimated) compared to acetyl (logP ≈ 0.5) or arylacetamide analogs (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, logP ≈ 2.1). This improves membrane permeability but may reduce aqueous solubility .
- Arylsulfonyl vs. aliphatic amides : Arylsulfonyl derivatives (e.g., N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides) demonstrate higher anti-inflammatory activity (82.85% inhibition in edema models) due to enhanced π-π stacking with biological targets, whereas aliphatic chains prioritize passive diffusion .
Table 1: Comparative Physicochemical Data
| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound (Decanamide) | ~4.2 | <0.1 | 145–148 |
| N-(4-Acetyl-5-aryl-thiadiazol-2-yl)acetamide | ~0.5 | 1.2 | 160–163 |
| 5-(S-Methyl)-1,3,4-thiadiazole-2-carboxamide | ~1.8 | 0.8 | 172–175 |
| N-Phenyl-5-thioxo-thiadiazole-2-carboxamide | ~2.1 | 0.3 | 185–188 |
Data extrapolated from synthesis protocols and solubility studies .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : The decanamide derivative shows moderate activity against Gram-positive bacteria (MIC 12.5–25 μg/mL), outperforming oxadiazole-thiones (MIC 50–100 μg/mL) but less potent than arylsulfonyl-thiadiazoles .
- Drug Delivery : Enhanced lipophilicity makes the compound suitable for lipid-based formulations, contrasting with hydrophilic analogs requiring solubilizing agents .
- Agricultural Applications : Unlike N′-tetrazolyl-N-aroylthioureas (herbicidal activity), the target compound’s bioactivity remains unexplored in plant models .
Biological Activity
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide is a compound of interest due to its potential biological activities. This section discusses its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 62314-85-6
- Molecular Formula : C10H17N3OS2
- Molecular Weight : 259.39 g/mol
- SMILES : CCCCCCCC(=O)NC1=NNC(=S)S1
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-3H-1,3,4-thiadiazole derivatives with appropriate acylating agents. The process can be optimized for yield and purity using various solvents and reaction conditions.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. A study demonstrated that certain thiadiazole-based hydroxamic acids were two to five times more effective than the FDA-approved HDAC inhibitor SAHA against various cancer cell lines .
Antimicrobial Properties
Thiadiazole derivatives have been recognized for their antimicrobial activities. Some studies have reported that compounds with similar structures demonstrated appreciable activity against a range of bacteria and fungi . This suggests that this compound may also possess antimicrobial properties.
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Compounds like N-(5-sulfanylidene...) can inhibit HDACs leading to altered gene expression in cancer cells.
- Intermolecular Interactions : The presence of hydrogen bonds in the crystal structure enhances stability and may facilitate interactions with biological targets .
Study 1: HDAC Inhibition and Cytotoxicity
A series of thiadiazole derivatives were synthesized and evaluated for their ability to inhibit HDACs. Among them, certain compounds exhibited IC50 values significantly lower than SAHA across multiple cancer cell lines . This highlights the potential of thiadiazole-based compounds in cancer therapy.
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several thiadiazole derivatives were screened against common pathogens. Some exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This positions N-(5-sulfanylidene...) as a candidate for further development in antimicrobial therapies.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | N-(5-Sulfanylidene...) |
| CAS Number | 62314-85-6 |
| Molecular Weight | 259.39 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| Mechanism of Action | HDAC inhibition |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield | Characterization | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Acetic anhydride, 120°C, 20 h | 65% | TLC, NMR, IR | |
| 5-Amino-1,3,4-thiadiazole-2-thione | Decanoyl chloride, triethylamine, THF | 72% | X-ray, HPLC |
What spectroscopic and crystallographic methods are employed for structural validation of this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., acetamide protons at δ 2.1–2.3 ppm) ().
- IR : Identifies S-H (2500–2600 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches ().
- Crystallography :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value () | Value () |
|---|---|---|
| Space group | P1 | I41/a |
| a (Å) | 7.090 | 16.685 |
| V (ų) | 793.6 | 6096.0 |
| Z | 2 | 16 |
How do structural modifications at the decanamide moiety influence biological activity in thiadiazole derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Hydrophobic chains : Longer alkyl groups (e.g., decanamide vs. acetamide) enhance membrane permeability, improving antifungal activity ().
- Electron-withdrawing groups : Sulfonamide substituents increase anti-inflammatory potency by modulating enzyme binding ().
- Heterocyclic appendages : Pyridine or carbazole derivatives show enhanced anticancer activity via intercalation or kinase inhibition ().
Q. Table 3: Biological Activity of Selected Derivatives
| Derivative | Modification | Activity (IC₅₀/Inhibition) | Reference |
|---|---|---|---|
| Decanamide analog | C10 alkyl chain | Antifungal: 72.4% at 50 µM | |
| Pyridine-thiadiazole | Pyridinyl group | LOX inhibition: 0.8 µM |
What computational approaches are recommended for modeling the electronic properties of this compound to predict reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites ().
- Molecular Docking : Simulates binding to targets like 15-lipoxygenase (LOX) or carbonic anhydrase using AutoDock Vina ().
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ().
What challenges arise in crystallographic refinement of this compound's solvated forms, and how are disorder models implemented?
Advanced Research Question
Disordered solvent molecules (e.g., DMSO in ) complicate refinement:
- Occupancy refinement : Split sites with partial occupancy ratios (e.g., 0.605:0.395 for DMSO) ().
- Restraints : Apply distance restraints (C–S = 1.81 Å, S=O = 1.50 Å) to maintain geometry ().
- Thermal parameters : Use anisotropic displacement models for non-H atoms ().
How should researchers approach conflicting bioactivity data reported for thiadiazole derivatives in different pharmacological models?
Advanced Research Question
Contradictions arise from:
Q. Methodological Recommendations :
- Replicate studies across multiple models.
- Use positive controls (e.g., fluconazole for antifungal assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
